nodB protein
Description
Context of Nodulation and Symbiotic Nitrogen Fixation
Symbiotic nitrogen fixation is a fundamental biological process in which certain bacteria, collectively known as rhizobia, convert atmospheric nitrogen into ammonia, a form of nitrogen that can be readily used by plants. researchgate.net This process is a cornerstone of sustainable agriculture, as it provides a natural source of nitrogen to leguminous plants, reducing the need for synthetic fertilizers. ontosight.ai The establishment of this symbiotic relationship involves a complex molecular dialogue between the rhizobia and the host plant, leading to the formation of specialized organs on the plant roots called nodules. researchgate.netrhizobia.nz Within these nodules, the bacteria, which have differentiated into a form called bacteroids, are housed and provided with nutrients by the plant. rhizobia.nz In return, the bacteroids fix atmospheric nitrogen for the plant's benefit. wikipedia.org This intricate interaction is initiated by signaling molecules, and the formation of the nodule involves several distinct steps, including infection thread formation and the activation of cell division in the root cortex. rhizobia.nzoup.comwur.nl
The entire process is governed by a set of specific genes in both the bacteria and the plant. wur.nl In the bacteria, these are known as nodulation (nod) genes. wur.nl The expression of these genes is typically triggered by flavonoids, which are compounds secreted by the plant roots. rhizobia.nznih.gov These flavonoids activate the bacterial transcriptional regulator NodD, which in turn induces the expression of other nod genes responsible for the synthesis of crucial signaling molecules. ontosight.ainih.gov
Overview of Rhizobial Nodulation (Nod) Factors
The key signaling molecules produced by rhizobia that initiate the nodulation process are called Nodulation (Nod) factors. rhizobia.nzwikipedia.org These molecules are lipochitooligosaccharides (LCOs), which consist of a backbone of three to five β-1,4-linked N-acetyl-D-glucosamine residues. wur.nlnih.govglycoforum.gr.jp This chitin-like backbone is N-acylated at the non-reducing terminal residue with a fatty acid. glycoforum.gr.jpnih.gov
The structure of Nod factors can vary between different rhizobial species, and these variations are crucial for determining host specificity. nih.gov Modifications can include changes in the length of the N-acetyl-D-glucosamine chain, the identity and saturation of the fatty acid, and the addition of various functional groups, such as sulfate (B86663), acetate (B1210297), or carbamoyl (B1232498) groups, to the terminal residues. wikipedia.orgnih.govnumberanalytics.com For instance, the presence of a sulfate group on the Nod factor of Sinorhizobium meliloti is a major determinant for its interaction with alfalfa. nih.gov These structurally diverse Nod factors are recognized by specific receptors on the root hairs of the host plant, triggering a signaling cascade that leads to root hair curling, the formation of an infection thread, and the initiation of nodule development. rhizobia.nzwikipedia.orgoup.com
The biosynthesis of the Nod factor backbone is a multi-step enzymatic process involving the products of the common nod genes, nodA, nodB, and nodC. glycoforum.gr.jpbibliotekanauki.pl These genes are conserved across all rhizobia. nih.gov NodC is a chitin (B13524) synthase that polymerizes the N-acetylglucosamine chain. glycoforum.gr.jpscispace.com NodB and NodA then act to modify this oligosaccharide backbone. glycoforum.gr.jpscispace.com
Historical Context of NodB Protein Discovery and Initial Characterization
The common nodulation genes, nodA, nodB, and nodC, were identified as being essential for the synthesis of Nod factors. nih.gov Early research focused on elucidating the specific function of each of these gene products. While it was established that they were involved in producing a heat-stable compound that could stimulate mitosis in plant cells, the precise biochemical role of each protein was initially unknown. uniprot.orgpnas.org
Through a series of genetic and biochemical studies, the function of the this compound was determined. In 1993, researchers purified the recombinant this compound from Rhizobium meliloti and demonstrated through direct assays that it functions as a chitooligosaccharide deacetylase. nih.govpnas.orgnih.gov Specifically, it was shown that NodB removes the N-acetyl group from the non-reducing N-acetylglucosamine residue of chitooligosaccharides. nih.govnih.gov This deacetylation is a critical step in the Nod factor biosynthesis pathway, as it is believed to be a prerequisite for the subsequent attachment of the fatty acyl chain by the NodA protein. nih.govnih.gov It was also observed that NodB does not deacetylate the monosaccharide N-acetylglucosamine, indicating its specificity for oligosaccharide substrates. nih.govnih.gov This discovery was a significant step in understanding the molecular machinery responsible for producing the essential Nod factor signals.
Properties
CAS No. |
147953-17-1 |
|---|---|
Molecular Formula |
C12H9F3N2O2 |
Synonyms |
nodB protein |
Origin of Product |
United States |
Genetic Organization and Expression of Nodb Genes
Genomic Locus and Operon Structure of nodB
The nodB gene is typically found within operons containing other nod genes, which are clustered together and transcribed as a single polycistronic mRNA molecule under the control of a single promoter wikipedia.orgjackwestin.com. This organization allows for the coordinated expression of genes involved in Nod factor biosynthesis. In many fast-growing Rhizobium species, the nod genes, including nodB, are located on large symbiotic plasmids (pSym) asm.orgbibliotekanauki.pl. In contrast, in Bradyrhizobium and Azorhizobium species, these genes are often located on the chromosome asm.orgbibliotekanauki.pl.
The nodABC genes are considered "common" nod genes because they are found in almost all rhizobial species and are essential for the synthesis of the core lipo-chitooligosaccharide structure of Nod factors asm.orgbibliotekanauki.plpnas.org. In many rhizobia, nodB is part of the nodABC operon, which is transcribed together asm.orgbibliotekanauki.pl. However, variations in the organization of nod genes exist across different rhizobial species. For example, in Rhizobium sp. strain N33, the nodA gene is not adjacent to the nodB gene, unlike the arrangement in many other rhizobia nih.gov. The nodBCIJ genes in Rhizobium sp. strain N33 are located within a 4,620-bp region that includes a consensus nod box promoter nih.gov.
Transcriptional Regulation of nodB Gene Expression
Transcriptional regulation of nodB and other nod genes is a key control point in the rhizobium-legume symbiosis. This process is primarily governed by plant-derived signals and bacterial transcriptional activators and repressors.
Role of Plant-Derived Signals in nodB Induction
The primary inducers of nod gene transcription, including nodB, are flavonoids and isoflavonoids secreted by the roots of host leguminous plants bibliotekanauki.plnih.govnih.govresearchgate.netmag.go.cr. These plant-derived molecules act as signals that alert rhizobia to the presence of a potential host. The concentration of flavonoids required for nod gene induction is typically in the nanomolar to low micromolar range mdpi.com. The specificity of the flavonoids secreted by a particular legume species contributes significantly to the host-range specificity of the rhizobium-legume symbiosis nih.govnih.govresearchgate.net.
Specific flavonoids are recognized by rhizobia, leading to the activation of nod gene expression nih.govnih.govfrontiersin.org. For example, luteolin (B72000) was one of the first flavonoids identified as a nod gene inducer and can induce nod genes in various symbionts nih.gov. Genistein and daidzein (B1669772) are primary inducers of nod gene expression in Bradyrhizobium japonicum mag.go.cr.
Involvement of Transcriptional Activators in nodB Regulation
The central regulator of nod gene expression is the NodD protein, a member of the LysR-type transcriptional regulator (LTTR) family asm.orgnih.govmdpi.compnas.orguniprot.orgnih.gov. NodD proteins act as receptors for the plant-derived flavonoid signals nih.govfrontiersin.org. Upon binding to a compatible flavonoid, NodD undergoes a conformational change that enables it to bind to a specific DNA sequence located upstream of the nod operons, known as the "nod box" asm.orgpnas.orgnih.gov.
The binding of activated NodD to the nod box promotes the transcription of downstream nod genes, including nodB pnas.orgnih.gov. This activation often involves bending of the DNA structure, which is thought to facilitate the interaction between NodD and RNA polymerase, thereby enhancing transcription initiation pnas.org.
Some rhizobia possess multiple copies of nodD genes, which can have different flavonoid specificities, contributing to the bacterium's ability to nodulate a range of host plants asm.orgbibliotekanauki.ploup.com. For instance, Rhizobium tropici CIAT 899 has five nodD genes, with NodD1 and NodD2 being the main regulators oup.com. NodD2 in this strain can induce nod gene expression even in the absence of flavonoids under osmotic stress conditions oup.com.
In addition to positive regulation by NodD, nod gene expression can also be subject to negative control by repressor proteins pnas.orgembopress.orgresearchgate.net. For example, NolR in Rhizobium meliloti and other rhizobia acts as a negative regulator of the nod regulon, modulating the expression of NodD and core nod genes pnas.org. In Bradyrhizobium japonicum, NodD1 acts as a positive regulator, while NolA and NodD2 can mediate negative regulation nih.govnih.gov.
Differential nodB Gene Expression Profiles
The expression levels of nodB and other nod genes can vary depending on the rhizobial species, strain, the specific plant host, and environmental conditions chula.ac.th. Differential nod gene expression profiles contribute to the fine-tuning of Nod factor production, which is crucial for successful and host-specific nodulation pnas.orgembopress.org.
Studies have shown that the moment of induction with flavonoids can affect the synthesis of compounds related to the nodulation process in Bradyrhizobium strains, although this did not always correlate with differences in nodulation or plant growth in soybean mag.go.cr. This suggests a complex interplay between induction timing, gene expression, and symbiotic outcomes.
While the core nodABC genes are generally conserved and functionally interchangeable between different rhizobial species without altering host range, allelic variations in these common nod genes can play a role in signaling variation and host range control bibliotekanauki.plpnas.org.
Translational Control and Protein Abundance of NodB
While transcriptional regulation is the primary level of control for nodB expression, translational control mechanisms can also influence the final abundance of the NodB protein. Translational control refers to the regulation of protein synthesis from mRNA templates nih.govnih.gov. This can occur through various mechanisms, including the binding of regulatory proteins to mRNA, the availability of tRNAs, and post-translational modifications nih.govmdpi.combiorxiv.org.
The abundance of a protein is a function of both its synthesis rate (translation) and its degradation rate gbiosciences.com. While specific details on the translational control and degradation of this compound are less extensively documented compared to its transcriptional regulation, general principles of bacterial translational control would apply. mRNA abundance positively correlates with translation rate, but other factors independent of mRNA levels also influence translation efficiency nih.govnih.gov. These factors can include features within the mRNA sequence, such as the length of the open reading frame and codon usage frequency nih.govnih.gov.
Post-translational modifications, such as ubiquitination, are known to regulate the activity and abundance of proteins, including transcriptional activators mdpi.comgbiosciences.comnih.gov. While the role of such modifications specifically on NodB has not been detailed in the provided search results, it represents a potential layer of regulation affecting this compound levels and activity.
Mutational Analysis of nodB and Phenotypic Outcomes
Mutational analysis of the nodB gene has been instrumental in understanding its essential role in nodulation and the symbiotic interaction. Mutations in nodB typically result in a severe symbiotic phenotype.
Studies have shown that inactivation of the nodABC genes, including nodB, abolishes the ability of rhizobia to elicit symbiotic reactions in the plant bibliotekanauki.pl. For instance, Tn5 mutagenesis of the common nod region in Rhizobium sp. strain N33 revealed that the nodBC genes were essential for nodulation on their temperate hosts Onobrychis viciifolia and Astragalus cicer nih.gov. Mutations in nodA, nodB, or nodC genes prevent early nodulation events asm.org.
The essentiality of NodB is directly linked to its enzymatic function as a chitooligosaccharide deacetylase, which is necessary for the synthesis of active Nod factors mpg.deusp.br. Without a functional this compound, the proper lipo-chitooligosaccharide structure cannot be formed, and thus the bacterial signal required to trigger nodule development in the plant is absent or non-functional.
Introducing and expressing Rhizobium meliloti nodA and nodB genes in tobacco, a non-leguminous plant, resulted in transgenic plants with morphological abnormalities, suggesting that the NodA and NodB proteins could produce growth-controlling factors from substrates present in tobacco mpg.de. These findings highlight the direct role of NodB, in conjunction with NodA, in producing signaling molecules that affect plant development.
Mutations in other nod genes within the same operon or regulon as nodB can also affect nodulation, sometimes in a host-dependent manner nih.govapsnet.org. However, the complete loss of nodulation ability is a hallmark phenotype of nodB mutations in compatible interactions, underscoring its fundamental requirement for the initiation of symbiosis.
Here is a summary of some research findings related to nodB gene mutations:
| Rhizobial Species | Gene Mutation | Phenotypic Outcome | Host Plant(s) | Source |
| Rhizobium sp. strain N33 | nodBC | Essential for nodulation (Nod-) | Onobrychis viciifolia, Astragalus cicer | nih.gov |
| Rhizobium sp. strain N33 | nodI or nodJ | Nod+ with reduced number and size of nodules (on O. viciifolia) | Onobrychis viciifolia, Astragalus cicer | nih.gov |
| Rhizobium sp. strain N33 | nodEG | Nod+ with altered nodule shape and size (on O. viciifolia); reduced nodule number (on A. cicer) | Onobrychis viciifolia, Astragalus cicer | apsnet.org |
| Various Rhizobia | nodABC | Abolishes symbiotic reactions (Nod-) | Leguminous plants | bibliotekanauki.pl |
Biochemical Characterization of Nodb Protein
Enzymatic Classification and Family Association
NodB is classified based on its enzymatic activity and structural characteristics, placing it within a specific family of carbohydrate-modifying enzymes.
NodB as a Chitooligosaccharide Deacetylase (CDA)
The primary enzymatic activity of NodB is the deacetylation of chitooligosaccharides. nih.govnih.govmdpi.compnas.org This involves the removal of acetyl groups from N-acetylglucosamine residues within the oligosaccharide chain. nih.govigem.org This deacetylation step is critical in the biosynthesis of Nod factors, as it provides a free amino group at the non-reducing terminus of the carbohydrate backbone, which is subsequently acylated by the NodA protein. nih.govmpg.depnas.org Early research on Rhizobium meliloti NodB demonstrated this specific deacetylase activity on chitooligosaccharides. nih.govexlibrisgroup.com
Membership in Carbohydrate Esterase Family 4 (CE4)
The NodB protein is a founding member and the namesake of the Carbohydrate Esterase Family 4 (CE4) in the CAZy (Carbohydrate-Active enzymes) database. nih.govebi.ac.ukmdpi.comresearchgate.net Enzymes in the CE4 family are characterized by their ability to deacetylate a variety of acetylated polysaccharides, including chitin (B13524), peptidoglycan, and acetylxylan. ebi.ac.ukresearchgate.netnih.gov These enzymes typically possess a conserved catalytic domain known as the NodB homology domain. ebi.ac.ukresearchgate.netnih.gov This domain adopts a distorted (β/α)8 barrel fold and contains a metal-binding site, often coordinating a divalent metal ion like Zn2+ or Ni2+ via a conserved His-His-Asp triad (B1167595), which is involved in the catalytic mechanism. ebi.ac.uknih.gov
Homologous Domains Beyond CE4 (e.g., CE18, PuuE-like allantoinase)
While the NodB domain is characteristic of the CE4 family, recent studies have revealed the presence of NodB-like domains in proteins classified into other enzyme families, such as Carbohydrate Esterase Family 18 (CE18) and atypical PuuE-like allantoinases. nih.govmdpi.comresearchgate.net For instance, the Aspergillus fumigatus Agd3 protein, a metal-dependent exopolysaccharide deacetylase, contains a NodB-like catalytic domain and is the founding member of the CE18 family, despite having low sequence similarity to classical CE4/NodB1 domains. nih.govmdpi.com Similarly, some proteins containing NodB-like domains have been identified as PuuE allantoinases, which catalyze the hydrolysis of allantoin. ebi.ac.ukresearchgate.netuniprot.org These findings suggest that the NodB domain architecture can be adapted for different catalytic functions beyond the canonical CE4 deacetylation, and that some proteins initially considered putative CE4 deacetylases may belong to different enzymatic families. nih.govmdpi.comnih.gov
Substrate Specificity and Catalytic Activity
NodB exhibits specific substrate preferences and a defined mode of action in its deacetylation activity.
Deacetylation of N-acetylglucosamine Residues in Chitooligosaccharides
NodB specifically targets and deacetylates N-acetylglucosamine (GlcNAc) residues within chitooligosaccharides. nih.govnih.govmdpi.com This enzymatic reaction involves the hydrolysis of the acetamido group of the GlcNAc units, resulting in the formation of glucosamine (B1671600) (GlcN) and acetic acid. igem.org Research has shown that NodB is active on chitooligosaccharides of varying degrees of polymerization (DP), typically from DP2 to DP5. mdpi.com However, it does not deacetylate the monosaccharide N-acetylglucosamine. nih.govexlibrisgroup.com The efficiency of deacetylation by NodB can be influenced by the degree of polymerization of the chitooligosaccharide substrate, with some studies indicating that the catalytic efficiency (kcat/KM) is higher for longer oligosaccharides compared to shorter ones. mdpi.com
Influence of Substrate Degree of Polymerization on Activity
The activity of NodB can be influenced by the degree of polymerization (DP) of the substrate. For instance, Rhizobium NodB is active on chitooligosaccharides ranging from DP2 to DP5. nih.gov While the catalytic rate () shows no significant difference across these DPs, the Michaelis constant () decreases with increasing DP. nih.gov This results in a 5-fold higher catalytic efficiency () for DP5 substrates compared to DP2 substrates. nih.gov Depending on the specific rhizobial strain, DP4 or DP5 substrates are considered the natural substrates for NodB. nih.gov NodB specifically deacetylates the non-reducing end residue of chitin oligomers. igem.orgigem.orgnih.gov
Some studies on other chitin deacetylases containing the NodB domain have also shown activity that increases with the degree of polymerization of chitooligosaccharides. nih.gov For example, Mucor rouxii CDA is active on chitooligosaccharides with activity increasing with DP, with triacetylchitotriose (DP3) being the smallest substrate it acts on. nih.gov
Enzymatic Mechanism and Active Site Residues
CE4 enzymes, including those with the NodB domain, catalyze deacetylation through the hydrolysis of acetyl groups on polysaccharides. nih.gov The catalytic mechanism involves a metal cofactor and specific conserved residues. cazypedia.orgnih.govmdpi.com
Role of Metal Ions in Catalysis
The catalytic activity of most CE4 family members containing the NodB domain is dependent on the presence of a divalent metal cation. ebi.ac.ukunl.edu Typically, zinc (Zn²⁺) is the preferred metal ion, although cobalt (Co²⁺) has also been observed in some structures and preferred by certain enzymes like SlCE4 and CtCE4. cazypedia.orgunl.edu The metal ion is crucial for the catalytic process, often coordinating a catalytic water molecule. cazypedia.orgmdpi.com This metal cofactor stabilizes the tetrahedral oxyanion intermediate that forms during the deacetylation reaction. cazypedia.orgmdpi.com
Identification of Conserved Catalytic Motifs (His-His-Asp Triad)
A highly conserved catalytic motif found in the NodB domain and characteristic of metal-dependent CE4 enzymes is the His-His-Asp triad. nih.govcazypedia.orgnih.govresearchgate.net This triad is responsible for coordinating the essential metal cofactor, usually Zn²⁺. cazypedia.orgresearchgate.net The metal-binding triad typically consists of an aspartate residue from motif MT1 and two histidine residues from motif MT2. researchgate.net In addition to the metal-binding triad, the active site also contains a catalytic aspartate residue acting as a catalytic base and a histidine residue acting as a catalytic acid. cazypedia.org These catalytic residues are generally invariant across characterized CE4 family members, with some exceptions where variations in metal coordination and catalytic residues are observed. cazypedia.org
Five conserved sequence motifs (MT1 to MT5) play key roles in the catalytic activity of the NodB domain. nih.gov These motifs incorporate the catalytic residues, the metal binding site, and residues involved in electron relay. nih.gov While MT1, MT2, and MT3, which contain active site residues, are relatively well conserved, MT4 and MT5 can show variations that contribute to substrate specificity. mdpi.com
Proposed Catalytic Pathways and Intermediates
The deacetylation reaction catalyzed by NodB and other CE4 enzymes is proposed to occur via a nucleophilic attack on the carbonyl carbon of the acetyl substrate. mdpi.com The catalytic base residue (an aspartate) abstracts a proton from a catalytic water molecule, which is coordinated by the metal cofactor. cazypedia.orgmdpi.com This generates a nucleophilic hydroxide (B78521) ion. mdpi.com The hydroxide then attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral oxyanion intermediate. cazypedia.orgmdpi.com This intermediate is stabilized by the metal cofactor. cazypedia.orgmdpi.com Subsequently, the catalytic acid residue (a histidine) protonates the nitrogen atom of the intermediate, resulting in the release of the free amine product and acetate (B1210297) bound to the metal cofactor. cazypedia.orgmdpi.com
The proposed catalytic pathway involves a tetrahedral oxyanion intermediate stabilized by the metal center. cazypedia.orgmdpi.com
Cofactor Requirements and Environmental Modulators of Activity
As discussed, a key cofactor requirement for the metal-dependent NodB activity is the presence of a divalent metal ion, typically Zn²⁺ or Co²⁺. ebi.ac.ukcazypedia.orgunl.edu The enzyme's activity is dependent on the concentration and type of these metal ions.
Structural Biology of Nodb Protein
Overall Protein Architecture and Fold
Characterization of the NodB Homology Domain
The NodB homology domain is a catalytic domain typically comprising around 150 to 200 amino acid residues. mdpi.comebi.ac.uk It is a defining feature of members of the carbohydrate esterase family 4 (CE4) and is also found in some other proteins like PuuE allantoinases. ebi.ac.uk This domain was named after the Rhizobium NodB protein, which was one of the first CE4 deacetylases to be characterized. mdpi.comnih.gov The NodB homology domain is associated with metal-dependent deacetylation of various O- and N-acetylated polysaccharides, including chitin (B13524), peptidoglycan, and acetylxylan. ebi.ac.uk
Structural Variations and Subclasses within the NodB Domain
Comparative structural analysis of NodB domains has revealed structural variations and the existence of distinct classes and subclasses. nih.govnih.gov The classical NodB domain can exhibit one of two main topologies, designated NodB1 and NodB2, which represent evolutionarily and structurally discrete classes. nih.gov
NodB1: This is the more populated class and encompasses most of the known CE4 functionalities. nih.gov It generally exhibits the standard characteristics of the NodB domain as described in the literature, with a (βα)₄β(βα)₃ barrel topology. nih.gov
NodB2: This class includes enzymes such as poly-β-1,6-GlcNAc deacetylases. nih.gov It is characterized by a (βα)₈ barrel topology. nih.gov
Within the NodB1 class, further subclasses exist, such as NodB1.1 and NodB1.2. nih.gov NodB1.1 members show the regular features of a CE4 NodB domain, including the five typical conserved motifs (MT1-5). nih.gov NodB1.2, on the other hand, is a more heterogeneous subclass with lower sequence similarity and less preservation of the typical NodB sequence features. nih.gov These structural variations, along with amino acid sequence differences and insertions/deletions in loops, contribute to the diverse substrate specificities observed within the CE4 family. nih.govnih.gov
Functional Regions and Residues
The catalytic activity of the NodB domain relies on specific functional regions and highly conserved residues. nih.govnih.gov
Analysis of Conserved Sequence Motifs (MT1-5)
Five conserved sequence motifs, designated MT1 to MT5, are characteristic of the NodB homology domain and play crucial roles in its catalytic activity. mdpi.comnih.govresearchgate.netmdpi.com These motifs were initially identified based on multiple sequence alignments and the 3D structure of related enzymes. mdpi.com They collectively form the active site and are essential for enzymatic function. mdpi.com
MT1: Highly conserved in most CE4 members, often containing a TFDD sequence, although a tyrosine can substitute phenylalanine in some cases. mdpi.com This motif includes aspartate residues involved in catalysis and metal binding. nih.gov
MT2: Contains two histidine residues that, along with an aspartate from MT1, coordinate the catalytic metal ion. nih.gov
MT3: Key to identifying the motif is a residue equivalent to a 2-hydroxyproline often found in NodB1.1. nih.gov
MT4 and MT5: These motifs also contribute residues to the active site. nih.govmdpi.com Motif 5 is often defined by the sequence I(V/I)LxHD, which includes a leucine (B10760876) residue forming part of a hydrophobic pocket and a histidine residue involved in catalysis as a general acid. mdpi.com
While the positions of MT1, MT2, and MT3 tend to be relatively conserved in composition and stable in sequence location, MT4 and MT5 can show more variability in their sequence location, adapting to the specific substrate binding site architecture. mdpi.com Despite potential shifts in sequence, the positions of these motifs are generally conserved in the 3D structure. mdpi.com
Role of Additional Domains in Multi-Domain Proteins Containing NodB
While the NodB domain itself contains the necessary elements for catalytic activity and substrate recognition, some members of the CE4 family, including some NodB-containing proteins, possess additional domains nih.govmdpi.comnih.gov. These can include non-structured, flexible peptides preceding the NodB domain, or other domains incorporated at the termini or inserted within the domain sequence nih.govmdpi.comresearchgate.net. The function or contribution of these additional domains to substrate specificity is not always well-characterized nih.govmdpi.comnih.gov.
However, studies suggest that additional domains are not always conclusively related to substrate specificity and binding nih.gov. For instance, some single-NodB-domain enzymes exhibit different substrate specificities, implying that the NodB domain alone plays a critical role in substrate recognition and binding nih.gov. In some multi-domain proteins, such as the Streptococcus pneumonia SpPgdA, which contains a NodB domain among others, the protein functions as a peptidoglycan GlcNAc de-N-acetylase, similar to a single-domain this compound like Bacillus cereus Bc1960 nih.gov.
In some xylanases, NodB-like domains are appended to catalytic domains, functioning as acetyl esterases specific for acetylated xylan (B1165943) oup.com. This suggests that in these multi-domain proteins, the NodB domain contributes a deacetylase activity towards a specific substrate modification (acetylation on xylan), complementing the xylanase activity of the other domain(s) oup.com.
Structure-Function Relationships
The structure of the NodB domain, particularly its conserved catalytic residues and the shape of its active site, is directly linked to its function as a deacetylase researchgate.netnih.govmdpi.comnih.govebi.ac.uk. The metal-binding triad (B1167595) (Asp-His-His) is fundamental for coordinating the metal ion required for the deacetylation reaction researchgate.netnih.govebi.ac.uk.
NodB proteins specifically deacetylate the nonreducing N-acetylglucosamine residue of chitooligosaccharides pnas.orgigem.orgresearchgate.netigem.org. This regioselectivity means that monosaccharides like N-acetylglucosamine are not deacetylated by NodB pnas.orgigem.org. The structural basis for this specificity lies in the architecture of the active site and the surrounding loops researchgate.netnih.gov.
The catalytic cleft, where the deacetylation occurs, is shaped by the β-strands and βα loops of the NodB domain researchgate.netnih.govebi.ac.uk. Loops surrounding the active site can influence substrate access and contribute to the resulting pattern of deacetylation researchgate.net. For example, the Vibrio cholerae chitin deacetylase (VcCDA), which contains a NodB homology domain, has loops that limit substrate access, contributing to its specific deacetylation pattern researchgate.net.
Comparative structural analysis of NodB domains with diverse substrate specificities reveals that features linked to substrate recognition are inherent to the NodB domain itself nih.govnih.gov. The details of the NodB fold and its variations are associated with function and substrate recognition nih.govmdpi.com.
Variations in amino acid sequence and topological diversities within the NodB domain contribute to different NodB domain classes, which are associated with distinct substrate specificities and functions nih.govmdpi.comnih.gov. A comparative analysis of structurally characterized NodB domains shows that sequence variations, topology diversities, and deviations from the core framework structure give rise to these different classes nih.govmdpi.comnih.gov.
Structural classification of NodB domains has revealed distinct classes, such as NodB1 and NodB2 topologies nih.govresearchgate.net. The NodB1 class includes proteins with functions like chitin/chitooligosaccharide deacetylation, peptidoglycan deacetylation (both GlcNAc and MurNAc), and acetylxylan esterase activity nih.govresearchgate.net. The NodB2 topology, in contrast, is associated with poly-β-1,6-N-acetylglucosamine (PNAG) deacetylases nih.govresearchgate.net.
Sequence conservations mapped onto the NodB fold correlate with function mdpi.com. While the conserved catalytic motifs (MT1-MT5) are characteristic of the deacetylation activity, variations within these motifs and other parts of the sequence can influence substrate specificity nih.govmdpi.com. For instance, some NodB subclasses show lower sequence similarity and only marginally preserve the conserved sequence features, yet retain some active residues mdpi.com.
The core NodB topology can be "decorated" by additional elements, either at the termini or inserted within the sequence mdpi.comresearchgate.net. These elements contribute significant structural variability and lead to further subgroups within the main topological classes mdpi.comresearchgate.net. This structural variability, arising from sequence and topological differences, is attuned to functional specificities both within and beyond the canonical CE4 family nih.govmdpi.comnih.gov.
Role of Nodb Protein in Symbiotic Interactions
Contribution to Nod Factor Biosynthesis Pathway
Nod factors are lipo-chitooligosaccharides consisting of a chitin (B13524) oligomeric backbone (β-1,4-linked N-acetylglucosamine residues) with a fatty acid chain attached to the non-reducing end and various potential substitutions. oup.comwikipedia.orgglycoforum.gr.jp The biosynthesis of the core Nod factor structure involves the coordinated action of the common nod genes: nodA, nodB, and nodC. glycoforum.gr.jpptbioch.edu.plasm.orgnih.gov
Sequential Action of Nod Proteins (NodC, NodB, NodA, NodS)
The synthesis of the Nod factor core involves a specific sequence of enzymatic steps carried out by the Nod proteins. NodC, a chitin synthase (N-acetyl-d-glucosamine transferase), is responsible for polymerizing N-acetylglucosamine monomers into the chitin oligosaccharide backbone. glycoforum.gr.jpptbioch.edu.plasm.orgresearchgate.netrhizobia.nzwur.nl Following the synthesis of the chitin oligomer, NodB acts as a deacetylase, removing an acetyl group from the non-reducing terminal N-acetylglucosamine residue. glycoforum.gr.jpptbioch.edu.plasm.orgnih.govresearchgate.netrhizobia.nzwur.nlpnas.org This deacetylation by NodB is a necessary prerequisite for the subsequent step. nih.govpnas.org NodA, an acyltransferase, then attaches a specific fatty acid chain to the free amino group generated by NodB's deacetylation at the non-reducing end. glycoforum.gr.jpptbioch.edu.plasm.orgresearchgate.netrhizobia.nzwur.nlpnas.org While NodC, NodB, and NodA are considered common nod genes found in most rhizobia and are responsible for the core structure, other Nod proteins, such as NodS, introduce strain-specific modifications to the Nod factor structure, contributing to host specificity. ptbioch.edu.plproteopedia.orgnih.gov NodS, for instance, is a methyltransferase involved in N-methylation of Nod factors. proteopedia.orgnih.gov
The sequential action can be summarized as:
NodC synthesizes the chitin oligosaccharide backbone. glycoforum.gr.jpptbioch.edu.plasm.orgresearchgate.netrhizobia.nzwur.nl
NodB deacetylates the non-reducing end of the chitin oligosaccharide. glycoforum.gr.jpptbioch.edu.plasm.orgnih.govresearchgate.netrhizobia.nzwur.nlpnas.org
NodA acylates the deacetylated non-reducing end with a fatty acid. glycoforum.gr.jpptbioch.edu.plasm.orgresearchgate.netrhizobia.nzwur.nlpnas.org
Other Nod proteins (e.g., NodS) can add further modifications. ptbioch.edu.plproteopedia.orgnih.gov
Research findings support this sequence. For example, studies have shown that NodB activity is required before NodA during Nod factor biosynthesis. pnas.orgpnas.org
Importance of NodB-Mediated Deacetylation for Acylation
The deacetylation of the non-reducing terminal N-acetylglucosamine residue by NodB is a critical step in Nod factor biosynthesis. nih.govpnas.org This enzymatic activity by NodB creates a free amino group on the chitin backbone. nih.govresearchgate.netrhizobia.nzpnas.org This free amino group serves as the attachment site for the fatty acid chain transferred by NodA. glycoforum.gr.jpptbioch.edu.plasm.orgresearchgate.netrhizobia.nz Without the deacetylation catalyzed by NodB, NodA cannot effectively attach the fatty acid, thus preventing the formation of a complete lipo-chitooligosaccharide Nod factor. nih.govpnas.orgpnas.org Studies using purified NodB have confirmed its specific activity as a chitooligosaccharide deacetylase, acting on the non-reducing N-acetylglucosamine residue. nih.govpnas.org The importance of this deacetylation is further highlighted by the fact that N-deacetylated derivatives of Nod factors show significantly reduced biological activity in inducing root hair deformation. apsnet.org
Signaling in Legume-Rhizobium Symbiosis
Nod factors produced through the action of proteins like NodB are the primary signal molecules that initiate the symbiotic dialogue between rhizobia and legume host plants. wikipedia.orgglycoforum.gr.jpptbioch.edu.plnih.gov
Production of Nod Factors as Host-Specific Signals
The production of Nod factors by rhizobia is triggered by the presence of specific flavonoids secreted by the roots of compatible legume host plants. wikipedia.orgglycoforum.gr.jpptbioch.edu.plmdpi.commdpi.com These flavonoids are perceived by the bacterial NodD protein, a transcriptional activator that then induces the expression of the nod genes, including nodB. wikipedia.orgglycoforum.gr.jpptbioch.edu.plmdpi.commdpi.comapsnet.org The structural variations in Nod factors, determined by the activity of common and host-specific nod genes, contribute to the host specificity of the rhizobium-legume symbiosis. oup.comptbioch.edu.plmdpi.comwur.nlbibliotekanauki.pl Different legume species recognize specific Nod factor structures, ensuring that symbiosis is established with the appropriate bacterial partner. oup.commdpi.combibliotekanauki.plnih.gov
Induction of Host Plant Responses (e.g., Root Hair Deformation, Nodulation)
Upon perception by the host plant, Nod factors elicit a range of developmental responses crucial for nodule formation. One of the earliest and most visible responses is root hair deformation, where root hairs undergo swelling and curling, eventually entrapping the rhizobia. oup.comptbioch.edu.plnih.govwur.nloup.comoup.comresearchgate.net This deformation is a prerequisite for the formation of infection threads, which are tubular structures that allow bacteria to penetrate the root epidermis and cortex. ptbioch.edu.plnih.govwur.nl Nod factors also induce the expression of specific plant genes known as early nodulins (ENOD genes), which are markers for the early stages of nodulation. oup.comwur.nlusp.br These responses are triggered by Nod factors at very low concentrations, in the nano- to picomolar range. oup.comptbioch.edu.plnih.govresearchgate.net
Role in Stimulating Plant Cell Mitosis
Beyond root hair responses, Nod factors are also potent inducers of cell division in the plant root cortex. ptbioch.edu.plnih.govwur.nlresearchgate.netoup.com This stimulation of cortical cell mitosis leads to the formation of a nodule primordium, the initial structure that will develop into a mature root nodule. ptbioch.edu.plnih.govwur.nlresearchgate.netoup.com This process is essential for creating the new plant organ where the bacteria will reside and fix nitrogen. wikipedia.orgptbioch.edu.plwur.nl Studies have demonstrated that Nod factors can stimulate mitosis in various plant cell types, including protoplasts. uniprot.orgpnas.org The ability of Nod factors to stimulate plant cell division is a fundamental aspect of their role as morphogenic signals in the establishment of the symbiotic nodule. ptbioch.edu.plnih.govresearchgate.netoup.com
NodB Homologs in Diverse Symbiotic Systems
While the role of NodB is well-characterized in the rhizobia-legume symbiosis, homologs or proteins with similar deacetylase activity have been investigated in other symbiotic systems, albeit with some differences in gene organization and function compared to the canonical rhizobial nodABC genes.
Actinobacterial NodB in Actinorhizal Symbioses (Frankia species)
Actinorhizal symbioses involve nitrogen-fixing Frankia species and a diverse group of woody plants frontiersin.orgresearchgate.netresearchgate.net. Unlike rhizobia, canonical nodABC genes are generally not found in the sequenced genomes of many Frankia strains frontiersin.orgtandfonline.comnih.gov. However, distant homologs of nodB and nodC have been identified in some Frankia genomes frontiersin.orgtandfonline.comnih.gov. These homologs are often scattered throughout the genome and are not organized in a cluster with other symbiotic genes, and their expression may not be induced under symbiotic conditions in all strains frontiersin.orgnih.govapsnet.org. For instance, in Frankia alni, distant homologs of nodB and nodC were found, but they were not clustered with other symbiotic genes, and their expression was not induced under symbiotic conditions frontiersin.org.
However, canonical nodABC genes have been found in the genomes of some Frankia strains, such as Candidatus Frankia datiscae Dg1, Candidatus Frankia californicae Dg2, and Frankia sp. NRRL B-16219 frontiersin.org. In F. datiscae Dg1, nodABC genes are arranged in two operons and are expressed in Datisca glomerata nodules, although their specific role in symbiotic signaling is still under investigation frontiersin.org.
Despite the general absence or divergent nature of canonical nodABC in many Frankia strains, research suggests that Frankia may utilize signaling molecules that trigger a common symbiotic signaling cascade in the host plant, similar to that activated by rhizobial Nod factors tandfonline.comnih.govgrafiati.com. While the exact nature of these Frankia symbiotic signals is still being elucidated, the presence of nodB homologs annotated as polysaccharide deacetylases in many Frankia strains suggests a potential role for chitin-modifying enzymes in these interactions, although their direct involvement in symbiosis is not as clearly established as for rhizobial NodB apsnet.orgresearchgate.net.
NodB-like Proteins in Cyanobacterial-Plant Associations (Nostoc punctiforme-Oryza sativa symbiosis)
Cyanobacteria, such as Nostoc punctiforme, can form symbiotic associations with a wide range of plants, including the intracellular colonization of Oryza sativa (rice) researchgate.netbiorxiv.orgoup.comresearchgate.netnih.gov. Unlike the highly specific rhizobia-legume symbiosis, Nostoc punctiforme exhibits lower host specificity biorxiv.orgoup.comoup.com.
Quantitative proteomic studies of the early stages of the Nostoc punctiforme-Oryza sativa symbiosis have revealed changes in protein expression in both the cyanobacterium and the plant researchgate.netbiorxiv.orgoup.comresearchgate.net. Nostoc punctiforme shows increased expression of proteins involved in signal transduction and cell wall remodeling, including several Nod-like proteins researchgate.netbiorxiv.org. Specifically, studies have identified proteins with homology to NodB and NodE among the upregulated proteins in N. punctiforme during interaction with O. sativa oup.com.
Research using a Nostoc punctiformenodB mutant has shown impaired symbiosis with Oryza sativa, suggesting a role for this NodB-like protein in the interaction researchgate.net. Furthermore, the involvement of the plant's common symbiosis signaling pathway (CSSP), which is also essential for arbuscular mycorrhizal symbiosis and rhizobia-legume symbiosis, has been implicated in the Nostoc-Oryza association researchgate.netbiorxiv.orgoup.com. Mutants in Oryza sativa CSSP genes show reduced colonization efficiency by N. punctiforme researchgate.net.
These findings suggest that while the cyanobacterial symbiotic signals may differ from rhizobial Nod factors, NodB-like proteins in Nostoc punctiforme likely play a role in modifying oligosaccharides that are part of the molecular dialogue between the cyanobacterium and the rice plant, potentially interacting with components of the host's common symbiosis signaling pathway researchgate.netoup.com.
Here is a summary of research findings on NodB homologs in diverse symbiotic systems:
| Symbiotic System | Microbe | NodB Status/Homologs | Key Findings Related to Symbiosis | Citation |
| Actinorhizal Symbiosis | Frankia species | Canonical nodABC generally absent; distant nodB homologs present in many strains. Canonical nodABC found in some strains (Ca. F. datiscae, Ca. F. californicae, Frankia sp. NRRL B-16219). | nodB homologs often scattered, not symbiotically induced in all strains. Canonical nodABC in some strains are expressed in nodules, but function is unclear. Potential role for chitin modification. | frontiersin.orgtandfonline.comnih.govapsnet.org |
| Cyanobacterial-Plant Association | Nostoc punctiforme | NodB-like proteins identified among upregulated proteins during symbiosis. | Nostoc punctiformenodB mutant shows impaired symbiosis with Oryza sativa. NodB-like proteins potentially involved in modifying oligosaccharides interacting with host CSSP. | researchgate.netbiorxiv.orgoup.com |
Contribution to Host Specificity Determination
In the well-studied rhizobia-legume symbiosis, NodB plays a significant role in determining host specificity, although it is often considered one of the "common" nodulation genes (nodABC) required for the synthesis of the basic Nod factor structure bibliotekanauki.plpnas.orgnih.govembopress.org. The host specificity of rhizobia is primarily controlled by the structure of the Nod factors they produce bibliotekanauki.plnih.govembopress.org. While the common nodABC genes are responsible for the core lipochitin oligosaccharide structure (a chitin backbone with an N-acyl chain) ontosight.aiannualreviews.orgbibliotekanauki.plpnas.orgnih.gov, species-specific nodulation genes often encode enzymes that modify this basic structure by adding various decorations (e.g., sulfation, acetylation, fucosylation) pnas.orgnih.govembopress.org. These modifications are recognized by specific plant receptors, thereby determining which legume hosts a particular rhizobial strain can nodulate bibliotekanauki.plnih.govembopress.org.
However, research has shown that even the common nodABC genes, including nodB, can contribute to host specificity through allelic variation pnas.orgnih.gov. Differences in the NodC protein can affect the length of the chitin backbone, while variations in NodA can influence the type of fatty acid added pnas.orgnih.gov. Although NodB's primary role is deacetylation, variations in its activity or structure across different rhizobial species could potentially influence the efficiency or specificity of the deacetylation step, thereby indirectly affecting the final Nod factor structure and host recognition.
Studies involving the transfer of nod genes between different Rhizobium species have provided evidence for the contribution of common nodABC genes to host range. For example, transferring the common nodABC genes from Rhizobium meliloti (which nodulates Medicago, Melilotus, and Trigonella) to Rhizobium tropici (a broad host-range symbiont) was found to be required, in addition to specific nod genes, for R. tropici to nodulate alfalfa (Medicago sativa) pnas.orgnih.gov. This suggests that the specific versions of NodABC proteins, even those considered "common," can influence the compatibility with a particular host plant pnas.orgnih.gov.
While the primary determinants of host specificity lie with the enzymes encoded by host-specific nod genes that modify the Nod factor structure, the foundational activity of NodB in deacetylating the chitin backbone is essential for the production of a functional Nod factor that can be further modified annualreviews.orgbibliotekanauki.pl. Therefore, while not the sole determinant, NodB's role in synthesizing the core Nod factor structure is a prerequisite for the host-specific modifications that confer compatibility with particular legume partners.
In the context of Nostoc punctiforme-plant associations, the lower host specificity compared to rhizobia-legume symbiosis might correlate with the nature of the symbiotic signals produced. While NodB-like proteins are present and important for the interaction, the diversity and specificity of oligosaccharide modifications might be different from the highly tailored Nod factors of rhizobia, contributing to the ability of Nostoc to associate with a wider range of plant species biorxiv.orgoup.comoup.com.
Here is a summary table illustrating the contribution of NodB and other Nod factors to host specificity:
| Gene Class | Protein Function | Role in Host Specificity |
| nodB (Common) | Chitin oligosaccharide deacetylase | Essential for synthesizing the basic Nod factor core structure. Allelic variation can contribute to host range. |
| nodABC (Common) | Synthesis of the core lipochitin oligosaccharide | Essential for producing the basic Nod factor. Allelic variation in NodA, NodB, and NodC can influence host range. pnas.orgnih.gov |
| Specific nod genes | Enzymes modifying the Nod factor core (e.g., sulfation, acetylation) | Major determinants of host specificity by creating host-specific Nod factor structures recognized by plant receptors. pnas.orgnih.govembopress.org |
Evolutionary Trajectories and Comparative Genomics of Nodb Proteins
Phylogenetic Analysis of NodB Homologs
Phylogenetic analysis of NodB and its homologs reveals a complex evolutionary history shaped by both vertical descent and horizontal gene transfer.
Evolutionary Conservation Across Microbial Lineages
The NodB homology domain is a catalytic domain of approximately 200 amino acids. ebi.ac.uk It is named for its similarity to the rhizobial NodB chitooligosaccharide deacetylase and is found in members of the carbohydrate esterase family 4 (CE4) and PuuE proteins. ebi.ac.uk The nodA, nodB, and nodC genes, essential for the synthesis of the Nod factor backbone, are generally found as an operon in rhizobia. oup.commdpi.com This genetic linkage suggests a co-evolutionary relationship critical for their symbiotic function. While the nodulation function is primarily associated with Alphaproteobacteria and Betaproteobacteria, conserved nitrogen fixation genes are found in a wider range of bacteria and archaea, suggesting that nitrogen fixation predates nodulation. researchgate.net
Homologs of the canonical nodABC genes have also been identified in certain Frankia strains, which are actinobacteria that form symbioses with actinorhizal plants. researchgate.net Phylogenetic analyses indicate that the NodABC proteins from Frankia cluster with those from rhizobia, leading to the hypothesis that nod genes may have been transferred from actinobacteria to proteobacteria. researchgate.net Despite chromosomal diversity among rhizobia, their nodulation genes, including nodB, are often conserved, supporting the idea of horizontal transfer of these genes among different bacterial species. asm.org
Divergence and Functional Specialization
While the core NodB domain is conserved, variations in its architecture are associated with a range of functional specificities. nih.gov The NodB domain can adopt two primary topologies, NodB1 and NodB2, which represent distinct evolutionary and structural classes. nih.gov These variations, along with differences in amino acid sequences, give rise to different NodB domain subclasses with diverse substrate specificities and functions, extending beyond the CE4 family. nih.gov
For instance, within the CE4 family, enzymes with only the NodB domain have evolved to recognize a variety of substrates. nih.gov This functional divergence is driven by variations in the NodB fold and sequence. nih.gov A comparative analysis of structurally characterized NodB domains has revealed how these variations are linked to substrate recognition and specific functions. nih.gov This understanding allows for predictions about the functions of uncharacterized proteins containing the NodB domain. nih.gov
Horizontal Gene Transfer Events Involving nodB
Horizontal gene transfer (HGT) is a major force in the evolution of rhizobia and the dissemination of symbiotic capabilities. plos.org The nod genes, including nodB, are frequently located on mobile genetic elements such as symbiotic plasmids or genomic islands, facilitating their transfer between different bacterial species and even across genera. nih.govnih.govapsnet.org This transfer of symbiosis genes allows bacteria already adapted to local soil conditions to become symbionts of new legume hosts. nih.gov
Evidence for HGT of nodB comes from phylogenetic studies showing that the evolutionary history of symbiosis genes is often incongruent with the phylogeny of the bacterial core genome. nih.gov For example, sequencing of the nodB and nodC genes in some rhizobia has revealed a closer relationship to Mesorhizobium than to their own genus, indicating a cross-genus transfer event. kuleuven.be The acquisition of symbiotic genes through HGT is a critical step in the evolution of new rhizobial lineages. plos.org However, the successful integration and expression of these newly acquired genes often require further adaptive evolution within the recipient genome. mdpi.comresearchgate.net
Comparative Genomics of nodB and Related Symbiotic Genes
Comparative genomic studies of rhizobia have provided significant insights into the evolution of symbiosis. These studies have revealed that while the chromosomes of some rhizobial species show conservation in gene content and order, the symbiotic plasmids and islands are much more variable. asm.org A "symbiome," or a core set of essential genes for nodulation and nitrogen fixation, does not appear to exist in a simple, universal form across all rhizobia. nih.gov
In a comparison of 157 Ensifer strains, it was found that the majority of symbiotic strains, containing the nodABC and nifHDK genes, formed a single monophyletic clade. oup.comunifi.it This suggests that symbiotic nitrogen fixation likely arose multiple times within this genus through independent HGT events. oup.comunifi.it Comparative genomics also highlighted significant differences in the pangenome content between symbiotic and non-symbiotic clades. oup.comunifi.it
The nodABC genes are often found together in an operon, and their proteins are analyzed together in phylogenetic studies. oup.com In some Bradyrhizobium strains, the nodB and nodC genes show over 60% identity with those in B. japonicum, while nodA can have much lower identity, indicating different evolutionary pressures or origins for these co-located genes. plos.org Furthermore, while most nod genes are on a symbiotic plasmid in some strains, others like nolG, nodV, and nodW can be found on the chromosome, suggesting a complex genomic arrangement of symbiotic functions. plos.org
Adaptive Evolution of NodB Function in Symbiotic Contexts
The acquisition of nod genes via HGT is often not sufficient to create an effective symbiont. mdpi.com Further adaptive evolution is required to integrate the new genetic information into the recipient's existing cellular machinery and regulatory networks. mdpi.comresearchgate.net This can involve mutations in other parts of the genome that optimize the function of the newly acquired symbiotic genes. researchgate.net
Experimental evolution studies have demonstrated this principle. For instance, when a symbiotic plasmid from a rhizobium was transferred to a pathogenic bacterium, the recipient did not immediately become a symbiont. plos.org Subsequent evolution in the presence of a legume host led to adaptive mutations in the recipient's genome that allowed for nodulation and infection. plos.org These mutations often occurred in genes related to virulence, highlighting the evolutionary trade-offs and pathways between pathogenesis and mutualism. plos.org
The divergence of protein sequences and gene expression patterns are fundamental mechanisms driving organismal diversity. nih.gov In the context of NodB, adaptive evolution can lead to changes in its expression or protein sequence to better suit a particular host or environmental condition. nih.gov This fine-tuning of NodB function is crucial for optimizing the symbiotic relationship.
Advanced Methodologies for Nodb Protein Research
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to elucidating the role of the NodB protein. These approaches allow for the manipulation of the nodB gene to study its function, expression, and regulation.
The production of this compound for biochemical studies is primarily achieved through recombinant DNA technology, with Escherichia coli serving as the most common heterologous expression host. neb.comabyntek.com The process involves cloning the nodB gene into a suitable expression vector, which is then introduced into an E. coli strain optimized for protein production.
Researchers have successfully cloned the Sinorhizobium meliloti nodB gene into vectors such as pET21d and pET32a. researchgate.net The pET system is widely used as it places the gene under the control of a strong T7 promoter, allowing for high levels of protein expression upon induction. abyntek.compnas.org In one instance, the pET21d-nodB plasmid was designed to encode a this compound with a C-terminal polyhistidine (His-tag) sequence (LEHHHHHH), which facilitates subsequent purification. researchgate.net To enhance solubility and yield, the nodB gene has also been fused to a thioredoxin (Trx) tag using the pET32a vector. This construct, pET32a-nodB, produces a fusion protein (Trx-NodB) of approximately 42 kDa. researchgate.net
The expression of the recombinant this compound in E. coli strains like BL21(DE3) is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). abyntek.comresearchgate.net Optimization of expression conditions is crucial for obtaining soluble and active protein. Key parameters that are varied include IPTG concentration (e.g., 0.05, 0.1, and 0.5 mM) and the post-induction incubation time and temperature. For instance, soluble NodB overexpression was achieved with an induction using 0.5 mM IPTG for 22 hours at 16°C. researchgate.net
| Vector | Fusion Tag | E. coli Strain | Inducer | Purpose | Reference |
| pET21d | C-terminal His-tag | BL21(DE3) | IPTG | Overexpression and purification of NodB | researchgate.net |
| pET32a | N-terminal Trx-His-S-tag, C-terminal His-tag | BL21(DE3) | IPTG | Overexpression of a soluble Trx-NodB fusion protein | researchgate.net |
| incP trp promoter plasmid | None specified | E. coli / R. meliloti | Not applicable | Overexpression of nodABC gene fragment | nih.gov |
Gene knockout and mutagenesis are powerful techniques to study the in vivo function of NodB. nih.gov By creating strains that lack a functional nodB gene, researchers can observe the resulting phenotype, which directly informs on the protein's role in processes like nodulation.
In Rhizobium etli, nodB mutants have been generated using methods such as double cross-over deletions. researchgate.net This technique involves creating a "suicide vector" that contains DNA sequences flanking the nodB gene. Through homologous recombination, the wild-type gene is replaced with the engineered construct, resulting in a permanent deletion. Insertional mutagenesis, where a suicide vector containing an internal fragment of the gene integrates into the genome via a single cross-over event, has also been employed. researchgate.net
Site-directed mutagenesis allows for the creation of specific changes in the this compound sequence to study the function of particular amino acid residues. nih.gov This method involves using a synthesized DNA primer with the desired mutation to replicate the gene, ultimately producing a protein with a specific amino acid substitution. nih.gov While general mutagenesis techniques are standard, specific site-directed mutagenesis studies on NodB are a key area for future research to dissect its catalytic mechanism.
| Mutagenesis Technique | Organism | Vector Type | Selection Marker | Outcome | Reference |
| Double Cross-over Deletion | Rhizobium etli | Suicide vector with sacB | Antibiotic resistance (e.g., CmR, TcR, KmR) | Permanent, non-reverting nodB gene deletion | researchgate.net |
| Single Cross-over Insertion | Rhizobium etli | Suicide vector | Antibiotic resistance | Reversible nodB gene insertion/mutation | researchgate.net |
Quantitative analysis of nodB gene expression provides insights into how its production is regulated in response to environmental cues, such as the presence of plant-secreted flavonoids.
Proteome analysis of Rhizobium leguminosarum bv. trifolii using two-dimensional gel electrophoresis has revealed that NodB is one of several inducible proteins whose expression is triggered by flavonoids like 7,4′-dihydroxyflavone. apsnet.org This study established that NodB was detectable during the logarithmic growth phase of the bacteria but not in the later stationary phase, indicating growth-phase-dependent expression. apsnet.org
In another approach, the expression of nodA and nodB genes introduced into transgenic tobacco plants was analyzed by Northern hybridization. mpg.de This technique measures the amount of specific mRNA transcripts, and the results confirmed that the expression levels of nodA and nodB were high when driven by a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. mpg.de
More recently, quantitative proteomics using mass spectrometry has been applied to study the symbiotic interaction between the cyanobacterium Nostoc punctiforme and rice (Oryza sativa). oup.com This powerful technique allows for the identification and quantification of thousands of proteins in a sample. wikipedia.org The study revealed a differential abundance of a putative polysaccharide deacetylase similar to NodB in N. punctiforme when in the presence of the plant, suggesting its role in this symbiotic relationship. oup.com
| Analysis Method | Organism/System | Key Finding | Reference |
| Two-dimensional gel electrophoresis & Proteome analysis | Rhizobium leguminosarum | NodB is a flavonoid-inducible protein with growth-phase-dependent expression. | apsnet.org |
| Northern hybridization | Transgenic Tobacco (Nicotiana tabacum) | Confirmed high levels of nodB mRNA transcripts when expressed under the CaMV 35S promoter. | mpg.de |
| Quantitative Mass Spectrometry | Nostoc punctiforme / Oryza sativa | A NodB-like protein showed differential abundance in the cyanobacterium during interaction with rice. | oup.com |
Gene Knockout and Mutagenesis Approaches
Protein Purification and Biochemical Assays
Following successful expression, this compound must be purified and its enzymatic activity characterized through various biochemical assays.
The function of NodB is to deacetylate chitooligosaccharides, a reaction that is central to the formation of Nod factors. pnas.orgexlibrisgroup.comnih.gov The activity of purified recombinant this compound is therefore measured using assays that detect this specific enzymatic reaction. NodB has been shown to deacetylate the non-reducing N-acetylglucosamine residue of chitooligosaccharides but does not act on the monosaccharide N-acetylglucosamine. exlibrisgroup.comnih.gov
Several methods are used to assay the chitin (B13524) deacetylase activity of NodB:
Colorimetric Methods: One assay uses the O-phthalaldehyde reagent, which reacts with the primary amines exposed after deacetylation to produce a measurable color change. scirp.org Another approach involves a coupled enzyme assay where the acetate (B1210297) released during deacetylation is quantified. nih.gov
Fluorescence-based Assays: A high-throughput screening assay has been developed that uses a coupled enzymatic reaction leading to a fluorescent readout to monitor the deacetylation of chitooligosaccharide substrates. acs.org
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful technique to separate and identify the partially acetylated products of the NodB reaction. nih.govresearchgate.net This method allows for the detailed characterization of the deacetylation pattern.
The substrates for these assays are typically chitooligosaccharides of varying lengths, such as di-N-acetyl chitobiose, tri-N-acetyl chitotriose, and tetra-N-acetyl chitotetraose. scirp.org Studies have shown that the deacetylase activity can vary with the degree of polymerization of the substrate. scirp.org
| Assay Type | Principle | Substrate(s) | Reference |
| Colorimetric | Detection of primary amines with O-phthalaldehyde. | Chito-oligosaccharides (e.g., chitobiose, chitotriose), Shrimp chitin | scirp.org |
| Coupled Enzyme Assay | Quantification of released acetate. | Chitin oligomers (dimers to hexamers) | nih.gov |
| Fluorescence | Coupled assay leading to a fluorescent product. | Chitooligosaccharides | acs.org |
| HPLC-MS | Separation and mass analysis of deacetylated products. | Chito-oligosaccharides (DP2 to DP6) | nih.govresearchgate.net |
Accurate determination of the concentration of the purified this compound is essential for quantitative biochemical assays. thermofisher.com Several standard methods are available, each with its own advantages and limitations. abyntek.com The choice of method often depends on the protein concentration, the presence of interfering substances in the buffer, and the required accuracy. thermofisher.com
Commonly used methods include:
UV Absorbance at 280 nm: This is a direct and non-destructive method that relies on the absorbance of ultraviolet light by aromatic amino acids (tryptophan, tyrosine). thermofisher.comnih.gov Its accuracy depends on the known amino acid composition of the protein.
Bradford Assay: This is a colorimetric assay where the Coomassie Brilliant Blue dye binds to proteins, primarily to basic and aromatic amino acid residues, resulting in a color shift that can be measured spectrophotometrically. abyntek.comnih.gov
Lowry Assay: This method involves the reaction of copper ions with peptide bonds under alkaline conditions, followed by the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues. abyntek.comnih.gov
Bicinchoninic Acid (BCA) Assay: Similar to the Lowry assay, this colorimetric method is based on the reduction of Cu²⁺ to Cu¹⁺ by the protein, which then chelates with BCA to produce a purple-colored complex. abyntek.com
For all colorimetric assays, a standard curve is generated using a known concentration of a standard protein, such as bovine serum albumin (BSA), to determine the concentration of the unknown protein sample. thermofisher.com
| Method | Principle | Wavelength (nm) | Advantages | Limitations |
| UV Absorbance | Absorbance by aromatic amino acids. | 280 | Fast, non-destructive, no reagent required. | Requires aromatic amino acids; interference from non-protein contaminants. thermofisher.com |
| Bradford Assay | Binding of Coomassie dye to protein. | 595 | Fast, simple, compatible with reducing agents. | Incompatible with detergents; not suitable for very small proteins. abyntek.com |
| Lowry Assay | Copper chelation and reduction of Folin-Ciocalteu reagent. | 650-750 | High sensitivity. | Slower, sensitive to many interfering substances. abyntek.com |
| BCA Assay | Reduction of copper and chelation with bicinchoninic acid. | 562 | High sensitivity, less affected by detergents than Lowry. | Sensitive to reducing agents and chelating agents. |
Kinetic Parameter Determination (Km, Vmax, Kcat)
The enzymatic efficiency and substrate affinity of the this compound, a chitin-oligosaccharide N-deacetylase, are characterized by determining its kinetic parameters: the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic constant or turnover number (kcat). wikipedia.orgpressbooks.pub These parameters are fundamental to understanding the enzyme's behavior and its role in the production of Nod factors. The Michaelis-Menten equation is the model used to describe these kinetics. wikipedia.orgpressbooks.pub
Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. libretexts.orgreddit.com It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. reddit.com
Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. reddit.com Vmax is directly proportional to the enzyme concentration.
Research into the kinetics of NodB reveals a direct relationship between substrate size and binding affinity. The this compound is active on chitooligosaccharides with a degree of polymerization (DP) ranging from two to five (DP2 to DP5). researchgate.net While the turnover number (kcat) remains constant across these substrates, the Michaelis constant (KM) has been observed to decrease as the degree of polymerization increases. researchgate.net This indicates that NodB has a higher affinity for longer chitooligosaccharide chains. Consequently, the catalytic efficiency (kcat/KM) is significantly higher for larger substrates, with reports indicating the kcat/KM for DP5 is five times higher than for DP2 substrates. researchgate.net The natural substrates for NodB are typically chitooligosaccharides of DP4 or DP5, depending on the specific rhizobial strain. researchgate.net
Table 1: Relationship of NodB Kinetic Parameters with Substrate Size This table provides a qualitative summary based on reported research findings.
| Parameter | Relationship with Substrate Degree of Polymerization (DP) | Significance |
| Km | Decreases as DP increases from 2 to 5. researchgate.net | Higher affinity for longer chitooligosaccharide chains. |
| kcat | Remains constant for substrates from DP2 to DP5. researchgate.net | The intrinsic rate of catalysis is independent of substrate length in this range. |
| kcat/Km | Increases as DP increases (e.g., 5-fold higher for DP5 vs. DP2). researchgate.net | The overall enzymatic efficiency is greatest for longer substrates. |
Structural Biology Techniques
Unraveling the three-dimensional structure of the this compound is crucial for understanding its catalytic mechanism and substrate specificity. Various structural biology techniques are employed to achieve this, ranging from high-resolution atomic models to the characterization of large protein assemblies.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a primary and powerful technique for determining the precise atomic structure of proteins. up.ac.za The method involves crystallizing the purified this compound and then bombarding the crystal with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the amino acid sequence of NodB is fitted to build a detailed three-dimensional model. up.ac.zamdpi.com
This technique provides high-resolution insights into the architecture of the NodB active site, revealing the spatial arrangement of key catalytic residues and the interactions with its chitooligosaccharide substrate. up.ac.za Structural determination of NodB variants using X-ray crystallography has been a key approach to understanding its function. asm.org The resulting structural data is fundamental for elucidating how the enzyme recognizes and deacetylates a specific N-acetylglucosamine residue within the chitin chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain information about the structure, dynamics, and interactions of proteins in solution. researchgate.netresearchgate.net Unlike crystallography, NMR does not require protein crystallization, which can be a significant advantage for proteins that are difficult to crystallize. mcmaster.ca For NodB, NMR can provide insights into the flexibility of the protein and its dynamic changes upon substrate binding.
The technique relies on the magnetic properties of atomic nuclei. nih.gov By measuring the resonance frequencies of isotopically labeled proteins (e.g., with ¹⁵N or ¹³C), it is possible to determine inter-atomic distances and torsion angles, which are then used to calculate a family of structures consistent with the experimental data. researchgate.net NMR has been instrumental in the structural analysis of Nod factors, the products of the enzymatic pathway involving NodB. libretexts.org This provides indirect but crucial information about the functional output of the this compound.
Electron Microscopy for Large Complexes
Cryo-electron microscopy (cryo-EM) is an increasingly powerful method for determining the structure of large protein complexes. This technique is particularly suited for studying NodB in the context of larger molecular assemblies it may form. The process involves flash-freezing the biological sample in vitreous ice and imaging it with an electron microscope. Thousands of images of individual particles are then computationally averaged and reconstructed to generate a three-dimensional model.
Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological macromolecules. Studies have identified NodB homology domains within larger protein complexes, suggesting that electron microscopy can be a valuable tool for understanding how NodB is integrated into cellular machinery.
Homology Modeling and Computational Structure Prediction
When experimental structures from techniques like X-ray crystallography or NMR are unavailable, homology modeling (or comparative modeling) provides a powerful computational alternative for predicting the three-dimensional structure of a protein. This method is based on the principle that proteins with similar amino acid sequences adopt similar structures.
The process involves identifying a protein with a known structure (a "template") that has a significant sequence similarity to the target protein, in this case, NodB. The sequence of NodB is then aligned with the template sequence, and a three-dimensional model is built based on the template's structural framework. Homology modeling has been used to generate structural models of various chitin deacetylases, including NodB, to analyze variations in loop regions and conserved motifs that may influence the specific patterns of deacetylation. These models are crucial for formulating hypotheses about structure-function relationships that can be tested experimentally.
Table 2: Comparison of Structural Biology Techniques for NodB Research
| Technique | Principle | Information Provided | Key Advantage for NodB Study |
| X-ray Crystallography | X-ray diffraction from protein crystals. mdpi.com | High-resolution 3D atomic structure. up.ac.za | Precise view of the active site and enzyme-substrate interactions. |
| NMR Spectroscopy | Magnetic properties of atomic nuclei in solution. nih.gov | Structure, dynamics, and interactions in a near-native state. researchgate.net | Characterizes protein flexibility and binding dynamics without crystallization. |
| Electron Microscopy | Electron imaging of flash-frozen samples. | Structure of large macromolecular complexes. | Visualizes NodB within larger functional assemblies. |
| Homology Modeling | Computational prediction based on a known homologous structure. | Predicted 3D structure. | Provides a structural model when experimental methods are not feasible. |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, enabling the precise identification and quantification of molecules. In the study of the this compound, MS-based approaches are invaluable for confirming its enzymatic activity and characterizing its products.
The activity of purified this compound can be directly confirmed by incubating the enzyme with its substrate, such as N-acetylchitopentaose, and analyzing the reaction mixture with mass spectrometry. The resulting spectra can identify the deacetylated product, confirming the protein's function. Furthermore, MS is used in combination with kinetic analyses to identify the products formed during deacetylation reactions of various chitooligosaccharides.
Modern proteomics, which relies heavily on mass spectrometry, offers a suite of tools for in-depth protein analysis. These methods can be used to study NodB's interactions with other proteins, identify post-translational modifications, and quantify its expression levels under different conditions. Techniques such as chemical cross-linking or hydrogen-deuterium exchange coupled with MS can provide further insights into the protein's structure and its interactions within complexes.
Identification of Nod Factor Intermediates and Products
The primary function of the this compound is the deacetylation of the nonreducing N-acetylglucosamine residue of chitooligosaccharides, a critical step in the formation of the Nod factor backbone. nih.govpnas.org This enzymatic action creates a free amino group, which is a prerequisite for the subsequent attachment of a fatty acyl chain by the NodA N-acyltransferase. nih.govpnas.org Researchers have employed several methods to identify and characterize the intermediates and final products of the NodB-catalyzed reaction.
Early approaches involved using permeabilized cells or cell extracts containing the NodB enzyme and providing them with radiolabeled substrates. nih.govpnas.org For instance, the introduction of a ³⁵S-labeled sulfate (B86663) group by the NodH sulfotransferase onto a chitooligosaccharide substrate allows for sensitive detection of subsequent modifications. pnas.org The resulting products from these in vitro or in vivo reactions are then separated and analyzed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), with purified Nod factors serving as standards. pnas.org
More advanced and precise identification of NodB's enzymatic products is achieved through mass spectrometry-based techniques. asm.org Ultra-Performance Liquid Chromatography coupled with Evaporative Light-Scattering Detection and Electrospray Ionization Mass Spectrometry (UPLC-ELSD-ESI-MS) is a powerful method for this purpose. asm.orgresearchgate.net This technique allows for the detailed analysis of the gradual formation of differentially deacetylated products over time. asm.org By incubating chitin oligomers with the NodB enzyme and analyzing aliquots at various time points, researchers can quantify partially deacetylated intermediates and final products, and even determine the sequence of deacetylation events. asm.org These methods have confirmed that NodB specifically targets the nonreducing end of chitooligosaccharides and does not act on the monosaccharide N-acetylglucosamine. pnas.org
The ability to produce specific, deacetylated intermediates using purified NodB has also facilitated the synthesis of novel Nod factor analogs for functional studies. oup.com For example, chitotetraose can be deacetylated by NodB to create a free amino group, which can then be acylated with a fluorophore-carrying fatty acid, creating a fluorescent Nod factor analog for localization studies in plant roots. oup.com
| Methodology | Description | Key Findings for NodB | References |
|---|---|---|---|
| Radiolabeling with TLC/HPLC | Use of radiolabeled substrates (e.g., ³⁵S-sulfated chitooligosaccharides) followed by separation of products via Thin-Layer or High-Performance Liquid Chromatography. | Confirmed NodB is required before NodA for acylation; identified hydrophobic derivatives as products. | pnas.org |
| UPLC-ELSD-ESI-MS | An advanced chromatographic and mass spectrometric method to separate and identify oligomers with different deacetylation patterns. | Allows for quantification of partially deacetylated intermediates and final products over time; confirms the sequence of deacetylation. | asm.orgresearchgate.net |
| Enzymatic Synthesis of Analogs | Using purified NodB to deacetylate chitooligosaccharides, followed by chemical modification (e.g., attachment of a fluorophore). | Enables the creation of specific Nod factor analogs for functional and localization studies in planta. | oup.com |
Quantitative Proteomics (SWATH-MS) for Expression Profiling
Understanding the regulation of this compound expression is essential for comprehending its role under various symbiotic conditions. Quantitative proteomics provides a powerful tool for measuring protein abundance, and Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) has emerged as a robust and high-throughput method for this purpose. creative-proteomics.comembopress.org SWATH-MS is a data-independent acquisition (DIA) strategy that combines deep proteome coverage with high quantitative accuracy and reproducibility across multiple samples. embopress.orgembopress.org
The SWATH-MS workflow for analyzing NodB expression would typically involve several key steps. embopress.orgoup.com First, protein extracts are obtained from rhizobia grown under different conditions (e.g., with or without flavonoid inducers like luteolin (B72000) that trigger nod gene expression). apsnet.org These proteins are digested, usually with trypsin, into peptides. A species-specific spectral library is then generated using traditional data-dependent acquisition (DDA) mass spectrometry on a representative sample mix. embopress.orgoup.com This library contains the mass spectrometric coordinates (fragment ion spectra and retention times) for thousands of peptides.
Subsequently, the individual samples are analyzed using SWATH-MS. In this mode, the mass spectrometer systematically fragments all peptides within a series of wide mass-to-charge (m/z) windows, cycling through the entire mass range. embopress.orgallumiqs.com This creates a comprehensive digital map of all fragment ions for every sample. allumiqs.com Bioinformatics software then uses the pre-generated spectral library to query these complex DIA maps, identifying and quantifying specific peptides based on their unique fragmentation patterns and retention times. embopress.org This peptide-centric approach allows for the accurate and reproducible quantification of thousands of proteins, including NodB, across many different experimental conditions, revealing how its abundance changes in response to symbiotic signals. embopress.orgoup.com While studies have used quantitative RT-PCR to show that nodB gene expression is induced by luteolin via the NodD regulator, SWATH-MS provides the means to directly measure the resulting protein levels, offering a more complete picture of regulation. apsnet.org
| SWATH-MS Workflow Step | Description | Purpose in NodB Research | References |
|---|---|---|---|
| Sample Preparation | Extraction and tryptic digestion of proteins from rhizobia under different conditions (e.g., induced vs. non-induced). | To prepare peptides for mass spectrometry analysis. | embopress.org |
| Spectral Library Generation (DDA) | Analysis of a pooled sample using data-dependent acquisition (DDA) to identify as many peptides as possible and record their fragmentation spectra. | To create a reference map of all detectable peptides and their mass spectrometric coordinates for the organism. | embopress.orgoup.com |
| Data Acquisition (SWATH-MS) | Analysis of individual samples using data-independent acquisition (DIA), where all peptides within wide m/z windows are fragmented. | To generate a complete and unbiased digital record of the peptide fragment ions present in each sample. | embopress.orgallumiqs.com |
| Data Analysis | Targeted data extraction from SWATH maps using the spectral library to identify and quantify peptides, which are then aggregated to infer protein abundance. | To determine the relative or absolute quantity of the this compound across different samples and conditions. | embopress.orgoup.com |
Bioinformatics and Computational Analysis
Bioinformatics and computational tools are indispensable for studying the this compound, enabling researchers to analyze its sequence, predict its structure-function relationships, and explore its evolutionary history.
Sequence Alignment and Motif Discovery
NodB is a member of the Carbohydrate Esterase family 4 (CE4), a group of enzymes that also includes chitin deacetylases and peptidoglycan deacetylases. mdpi.comsemanticscholar.org A defining feature of these proteins is the presence of a conserved catalytic region known as the NodB homology domain. nih.govfrontiersin.org Bioinformatic analysis of this compound sequences relies heavily on sequence alignment and motif discovery to identify functionally important regions.
Multiple sequence alignments, performed using tools like Clustal Omega, compare the amino acid sequence of a this compound with other members of the CE4 family. asm.org This process reveals conserved regions and specific residues that are critical for function. Through such analyses, researchers have identified five distinct sequence motifs (often labeled MT1 through MT5) within the NodB domain that are essential for deacetylase activity. asm.orgmdpi.comnih.gov These motifs contain highly conserved aspartic acid and histidine residues that are directly involved in catalysis and binding a catalytic metal ion, typically zinc. semanticscholar.orgfrontiersin.org
Key conserved motifs identified through sequence analysis include:
Motif 1 (TFDD): Contains two crucial aspartate (D) residues, one acting as a general base and the other involved in binding the metal cofactor. mdpi.comfrontiersin.org
Motif 2 (H(S/T)xxH): Features two histidine (H) residues that also participate in coordinating the metal ion. frontiersin.org
Tools within the MEME Suite can be used for de novo motif discovery in a set of related protein sequences, allowing for the identification of these conserved patterns without prior knowledge. meme-suite.org Identifying these motifs is a primary step in annotating a newly discovered sequence as a putative NodB or related deacetylase. asm.org
Phylogenetic Tree Construction
Phylogenetic analysis is used to infer the evolutionary relationships between NodB proteins from different organisms. The construction of a phylogenetic tree is a multi-step process that begins with collecting this compound sequences from various species. nih.govkhanacademy.org These sequences are then subjected to a multiple sequence alignment to identify homologous positions. khanacademy.org
Using the alignment, a statistical model of amino acid substitution is selected, and a phylogenetic tree is constructed using one of several common methods: nih.gov
Distance-Based Methods (e.g., Neighbor-Joining): Calculate a matrix of pairwise distances between all sequences and cluster them based on similarity. nih.gov
Maximum Parsimony: Seeks the tree that requires the fewest evolutionary changes (amino acid substitutions) to explain the relationships between the sequences. nih.gov
Maximum Likelihood: Evaluates the probability of the observed sequence data given a particular tree and evolutionary model, searching for the tree that maximizes this likelihood. nih.gov
Bayesian Inference: Calculates the posterior probability of a tree, providing a statistical measure of confidence in the branching patterns. nih.gov
Phylogenetic analysis of NodB proteins has provided significant evolutionary insights. For example, a maximum likelihood tree showed that NodB sequences from nitrogen-fixing actinobacteria (Frankia) cluster closely with those from proteobacteria (Rhizobia), suggesting a shared evolutionary history or potential horizontal gene transfer of these crucial symbiotic genes. researchgate.net
Prediction of Functional Specificities from Sequence Data
While all NodB proteins are deacetylases, the broader CE4 family acts on a variety of substrates. Computational methods are being developed to predict the precise functional specificity of a NodB-like protein directly from its amino acid sequence. nih.govnih.gov This is based on the principle that variations in the sequence and structure of the catalytic NodB domain are linked to its substrate preference. nih.gov
A comparative analysis of the 3D structures and sequences of NodB domains from enzymes with known functions can reveal the features that determine specificity. nih.govnih.gov Researchers have found that differences in amino acid sequences and topological features within the NodB domain can be used to classify them into groups associated with distinct substrates, such as chitin/chitooligosaccharides versus peptidoglycan. nih.gov
Machine learning approaches are particularly promising for this predictive task. plos.org Methods like Support Vector Machines (SVM) can be trained on a dataset of protein sequences with experimentally verified specificities. plos.org The algorithm learns to associate specific sequence patterns (e.g., residues in or near the active site) with a particular function. plos.org This trained model can then be used to predict the substrate specificity of a new, uncharacterized protein sequence. plos.org Furthermore, integrating structural information, such as from predicted models generated by tools like AlphaFold2, with sequence data can significantly enhance the accuracy of these functional predictions. biorxiv.org This approach allows for the high-throughput functional annotation of the vast number of NodB-like sequences discovered in genomic and metagenomic datasets. ucl.ac.uk
Future Research Directions and Unresolved Questions
Deeper Elucidation of NodB Structure-Function Relationships Across Diverse Substrates
Future research should focus on a more in-depth understanding of how the three-dimensional structure of NodB dictates its enzymatic activity and substrate specificity across a wider range of chitin (B13524) oligosaccharides and potentially other acetylated substrates. While it is known that NodB deacetylates the non-reducing end of chitooligosaccharides, the precise structural determinants within NodB that recognize and bind to substrates of varying lengths (DP2 to DP5 and potentially longer) and with different acetylation patterns require further investigation. nih.govnih.gov Comparative structural studies of NodB homologs from different rhizobial species with varying host specificities could reveal key amino acid residues or structural motifs responsible for recognizing subtle differences in chitin oligosaccharide structures or influencing the efficiency of deacetylation on different substrates. nih.govoup.com Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling (e.g., molecular dynamics simulations) can provide higher-resolution structural information and insights into the dynamic interactions between NodB and its substrates. microsoft.commdpi.com
Interactive Data Table Suggestion for Future Research: Future studies in this area could generate data tables comparing the kinetic parameters (e.g., Km, kcat) of different NodB variants or NodB from different species acting on a panel of synthetic chitin oligosaccharides with defined degrees and patterns of acetylation.
| NodB Source/Variant | Substrate (Chitooligosaccharide DP, Acetylation Pattern) | Km (µM) | kcat (s⁻¹) |
| Rhizobium meliloti NodB (Wild Type) | (GlcNAc)₄ | Value to be determined | Value to be determined |
| Rhizobium meliloti NodB (Wild Type) | (GlcNAc)₅ | Value to be determined | Value to be determined |
| Rhizobium sp. NodB (Variant 1) | (GlcNAc)₄ | Value to be determined | Value to be determined |
| Rhizobium sp. NodB (Variant 1) | (GlcNAc)₅ | Value to be determined | Value to be determined |
| Rhizobium sp. NodB (Variant 2) | (GlcNAc)₄ | Value to be determined | Value to be determined |
Mechanisms of NodB Regulation Beyond Transcriptional Control (e.g., Post-Translational Modifications)
While the transcriptional regulation of nod genes, including nodB, by NodD in response to plant-secreted flavonoids is well-established, the potential for post-transcriptional and post-translational regulation of NodB activity remains an important area for future exploration. bibliotekanauki.plwur.nlresearchgate.net Research could investigate if NodB protein levels or activity are modulated by mechanisms such as mRNA stability, translational efficiency, or post-translational modifications like phosphorylation, acetylation, or ubiquitination. justagriculture.inwikipedia.org Identifying such modifications and the enzymes responsible for them could reveal additional layers of control over Nod factor synthesis, potentially allowing bacteria to fine-tune signal production in response to more subtle environmental cues or host plant signals beyond the initial flavonoid induction. wur.nl Proteomic approaches, such as mass spectrometry, could be employed to identify modified residues on the this compound under different symbiotic conditions.
Interactive Data Table Suggestion for Future Research: Future studies could generate data tables detailing identified post-translational modifications on NodB under various conditions (e.g., in the presence/absence of host plant, different growth phases).
| Condition | Identified PTMs on NodB | Modified Residue(s) | Putative Modifying Enzyme(s) |
| Free-living bacteria | PTMs to be identified | Residue(s) to be identified | Enzyme(s) to be identified |
| Bacteria interacting with host roots | PTMs to be identified | Residue(s) to be identified | Enzyme(s) to be identified |
| Bacteria within nodules | PTMs to be identified | Residue(s) to be identified | Enzyme(s) to be identified |
Investigation of Novel NodB-Containing Enzymes and Their Biological Roles
The NodB domain is found not only in rhizobial NodB proteins but also in other enzymes, particularly chitin deacetylases and some xylanases, across various organisms. nih.govoup.comoup.comforth.grfrontiersin.org Future research should continue to explore the diversity of proteins containing the NodB domain and characterize their enzymatic activities and biological roles. This includes identifying novel NodB-containing enzymes through genome and metagenome mining and experimentally determining their substrate specificities. nih.goveuropa.eujove.com Understanding the functions of these diverse NodB-containing proteins can shed light on the evolutionary history of the NodB domain and its versatile roles in modifying various polysaccharides beyond chitin, such as acetylated xylan (B1165943) or peptidoglycan. nih.govoup.comoup.com
Interactive Data Table Suggestion for Future Research: Future studies could compile a table of newly identified NodB-containing proteins, their source organisms, predicted or determined substrates, and proposed biological roles.
| Protein Name (Putative) | Source Organism | Predicted/Determined Substrate | Proposed Biological Role |
| Novel this compound 1 | Organism to be identified | Substrate(s) to be identified | Role(s) to be identified |
| Novel this compound 2 | Organism to be identified | Substrate(s) to be identified | Role(s) to be identified |
| Novel this compound 3 | Organism to be identified | Substrate(s) to be identified | Role(s) to be identified |
Dynamics of NodB Interaction within Multi-Enzyme Complexes of Nod Factor Synthesis
Nod factor synthesis involves a cascade of enzymatic reactions catalyzed by proteins encoded by the nod genes, including NodA, NodB, and NodC. bibliotekanauki.plresearchgate.netnih.gov It has been proposed that Nod factor synthesis may occur within a multi-enzyme complex or compartment. bibliotekanauki.pl Future research should aim to elucidate the dynamics of NodB interaction with other Nod proteins and potentially other cellular components during Nod factor biosynthesis. Investigating the formation, localization, and transient interactions of such complexes using techniques like Förster Resonance Energy Transfer (FRET), co-immunoprecipitation, or advanced microscopy could provide insights into the spatial and temporal coordination of Nod factor synthesis. Understanding these interactions is crucial for a complete picture of the biosynthetic pathway and could potentially reveal new targets for modulating Nod factor production.
Interactive Data Table Suggestion for Future Research: Future studies could present data on the observed interactions between NodB and other proteins in the Nod factor synthesis pathway under different conditions.
| Interacting Protein | Evidence of Interaction (e.g., Co-IP, FRET) | Condition | Notes |
| NodA | Evidence to be determined | Condition(s) to be tested | Details of interaction to be determined |
| NodC | Evidence to be determined | Condition(s) to be tested | Details of interaction to be determined |
| (Other potential interacting proteins) | Evidence to be determined | Condition(s) to be tested | Details of interaction to be determined |
Comprehensive Analysis of NodB Homologs in Non-Canonical Symbioses
While NodB is primarily studied in the context of rhizobia-legume symbiosis, investigating NodB homologs in non-canonical or less-studied symbiotic or associative interactions could provide valuable comparative insights. nih.govresearchgate.net For example, some Frankia strains, involved in actinorhizal symbioses with non-leguminous plants, have been found to contain nodB homologs, although canonical nod genes are generally absent. nih.govtandfonline.comfrontiersin.org Research in this area could focus on characterizing the NodB proteins from such organisms, determining their enzymatic activity and substrates, and investigating their potential roles in these alternative symbiotic relationships. nih.govfrontiersin.org This comparative approach could reveal conserved or divergent functions of NodB in different symbiotic contexts and potentially uncover novel symbiotic signaling molecules or mechanisms.
Interactive Data Table Suggestion for Future Research: Future studies could compare the characteristics of NodB homologs from different symbiotic systems.
| Organism (Symbiont) | Host Plant Type | Presence of Canonical nod Genes | NodB Homolog Activity/Substrate | Proposed Role in Symbiosis |
| Rhizobium meliloti | Legume | Yes | Chitin oligosaccharide deacetylation | Nod factor synthesis |
| Frankia sp. (Strain X) | Actinorhizal plant | No (but nodB homolog present) | Activity/Substrate to be determined | Proposed role to be determined |
| (Other symbiotic bacteria with NodB homologs) | Host plant type to be determined | Presence of nod genes to be determined | Activity/Substrate to be determined | Proposed role to be determined |
Engineering NodB for Biotechnological Applications (e.g., Chitin Deacetylation for Biopolymer Production)
The enzymatic activity of NodB, specifically its ability to deacetylate chitin oligosaccharides, makes it a promising candidate for biotechnological applications, particularly in the controlled modification of chitin and chitosan (B1678972) for the production of novel biopolymers with tailored properties. nih.govjove.comfrontiersin.org Future research could focus on engineering NodB and other NodB-containing deacetylases to optimize their activity, specificity, and stability for industrial-scale production of defined chitooligosaccharides or partially acetylated chitosans. nih.goveuropa.eujove.com This could involve directed evolution or rational design approaches to alter substrate range, regioselectivity of deacetylation, or tolerance to different reaction conditions. europa.eu Engineered NodB enzymes could be valuable tools for creating a diverse library of chitin and chitosan derivatives with specific degrees and patterns of acetylation, which are known to influence their biological activities and material properties, opening up new possibilities in fields like biomaterials, drug delivery, and agriculture. nih.govjove.comfrontiersin.org
Interactive Data Table Suggestion for Future Research: Future studies on engineering NodB could present data on the characteristics of engineered NodB variants compared to the wild-type enzyme for specific biotechnological applications.
| NodB Variant | Target Application | Substrate | Deacetylation Pattern | Activity (e.g., Units/mg) | Stability (e.g., Half-life) |
| Wild Type Rhizobium meliloti NodB | Research Tool | Chitooligosaccharides | Non-reducing end | Baseline value | Baseline value |
| Engineered NodB Variant A | Biopolymer Production | Chitin | Specific pattern (e.g., block-wise) | Improved value | Improved value |
| Engineered NodB Variant B | Biopolymer Production | Chitooligosaccharides | Specific pattern (e.g., random) | Improved value | Improved value |
Q & A
Q. Basic Research Focus
- Knockout Mutants : Generate nodB deletions (e.g., via Tn5 transposon mutagenesis) to assess nodulation defects .
- Promoter-Reporter Systems : Fuse nodB promoters to gusA (β-glucuronidase) to study spatiotemporal expression during symbiosis .
How to analyze NodB’s evolutionary conservation across bacterial taxa?
Q. Advanced Research Focus
- Phylogenetic Trees : Use MEGA-X to align NodB sequences from rhizobia, Streptomyces, and Frankia. Root with outgroups (e.g., chitin deacetylases from fungi) .
- Positive Selection Analysis : Apply CodeML (PAML suite) to identify residues under diversifying selection in symbiotic vs. non-symbiotic lineages .
What are the challenges in crystallizing NodB, and how can they be addressed?
Q. Advanced Research Focus
- Purification Optimization : Use detergent screens (e.g., β-octylglucoside) to solubilize membrane-associated NodB variants .
- Crystallization Conditions : Employ high-throughput robotic screening with PEG/Ion kits. For flexible regions, consider truncated constructs .
- Alternative Methods : Use cryo-EM for large complexes or low-resolution crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
